N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide
Description
This compound features a 1,3-thiazole core substituted at position 5 with a 3-(trifluoromethyl)benzyl group and at position 2 with a 3,4-dihydro-2H-chromene-3-carboxamide moiety.
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S/c22-21(23,24)16-6-3-4-13(8-16)9-17-11-25-20(29-17)26-19(27)15-10-14-5-1-2-7-18(14)28-12-15/h1-8,11,15H,9-10,12H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNMNEJQIJRMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl benzyl azide in a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often require the use of solvents like toluene and catalysts such as palladium on carbon (Pd-C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using sodium salts of dithiocarbamic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd-C), copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide has shown significant anticancer properties in various studies. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance:
- In Vitro Studies : Preliminary assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's structure allows it to interact effectively with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound also displays antimicrobial properties against a spectrum of pathogens. Research indicates that derivatives containing thiazole rings often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
- Mechanism : The thiazole moiety is known for its role in various biological activities, including antimicrobial effects. This can be attributed to its ability to interfere with bacterial enzyme systems or cell wall synthesis .
Case Study 1: Anticancer Efficacy
A study conducted by Matiychuk et al. (2020) evaluated several thiazole-based compounds for their anticancer activity. Among these, this compound was highlighted for its potent cytotoxic effects at low micromolar concentrations. The study utilized a range of cancer cell lines and reported IC50 values indicating significant efficacy compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.71 |
| Standard Drug | MCF-7 | 10.14 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against various bacterial strains. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Benzyl Substitutions
(a) N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (CAS 720671-57-8)
- Structural Differences : Replaces the trifluoromethyl group with chlorine and substitutes chromene with isochromene.
- Physical Properties : Molecular weight = 412.89 g/mol; predicted density = 1.400 g/cm³; pKa = 6.76 .
- Implications : Chlorine’s lower electronegativity compared to CF3 may reduce binding affinity in hydrophobic pockets. Isochromene’s fused bicyclic system alters molecular geometry.
(b) Compounds 8d, 8e, 8g, 8h ()
- Structural Features : Replace the chromene-carboxamide with oxadiazole-sulfanylpropanamide groups.
Physical Data :
Compound Melting Point (°C) Molecular Formula 8d 135–136 C₁₅H₁₄N₄O₂S₂ 8e 117–118 C₁₅H₁₄N₄O₂S₂ 8g 142–143 C₁₅H₁₅N₅O₂S₂ 8h 158–159 C₁₅H₁₃N₅O₄S₂ - Key Insight: Oxadiazole rings increase polarity, lowering melting points compared to chromene derivatives. Substituents like nitro (8h) or amino (8g) groups modulate solubility and reactivity .
Analogues with Trifluoromethyl Groups and Pharmacological Relevance
(a) Filapixant (WHO Proposed INN: List 122)
- Structure : 3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide.
- Activity: Purinoreceptor antagonist with a benzamide-thiazole core. The trifluoromethylpyrimidine group enhances target selectivity and metabolic stability .
- Comparison : Unlike the target compound, filapixant’s morpholine and pyrimidine substituents likely improve blood-brain barrier penetration.
(b) N-[[3-[5-amino-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]phenyl]methyl]methanesulfonamide (Compound 16, )
- Synthesis : Involves urea coupling with fluorophenyl isocyanate.
Benzamide Derivatives with Heterocyclic Modifications
(a) 3-Chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- Structure : Features a thiadiazole ring and dimethoxybenzyl group.
- Properties : Higher molecular weight (449.93 g/mol) due to thiadiazole and chlorine. Dimethoxy groups enhance solubility but reduce membrane permeability .
(b) Fluazuron ()
- Structure: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Application : Pesticide with trifluoromethylpyridine. Highlights the versatility of CF3 groups in agrochemical vs. pharmaceutical design .
Computational and Biochemical Insights
- Alkaline Phosphatase Inhibition (): Thiazole-oxadiazole hybrids (8d–8h) were tested for alkaline phosphatase activity, though results are unspecified.
Biological Activity
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
- Molecular Formula : C22H17F3N2O3S
- Molecular Weight : 446.44 g/mol
- CAS Number : 709001-45-6
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of anticancer research. Its thiazole moiety is significant in contributing to these effects, as thiazoles are known for their diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown effective inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specific studies reported IC50 values around 1.61 µg/mL in certain cell lines, indicating potent anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, a critical pathway for eliminating malignant cells.
- Inhibition of Anti-apoptotic Proteins : It interacts with proteins such as Bcl-2, which are involved in the regulation of apoptosis. Molecular dynamics simulations have demonstrated that the compound interacts with Bcl-2 primarily through hydrophobic contacts .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
- Substituents on the thiazole ring and variations in the benzyl group significantly influence cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | Jurkat Cells | 1.61 µg/mL | Apoptosis Induction |
| Study 2 | A431 Cells | 1.98 µg/mL | Bcl-2 Inhibition |
| Study 3 | HT-29 Cells | < Doxorubicin | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : A common approach involves nucleophilic substitution and cyclization reactions. For example, thiazole derivatives can be synthesized using K₂CO₃ as a base in DMF, with stirring at room temperature to promote alkylation of thiol precursors . To optimize yields, parameters such as solvent polarity (e.g., acetonitrile vs. DMF), stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents), and reaction time (1–3 minutes under reflux) should be systematically tested . Side reactions like over-alkylation can be mitigated using controlled reagent addition.
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the thiazole ring, trifluoromethyl group, and chromene backbone. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups. For example, ¹³C NMR can resolve ambiguities in the dihydrochromene moiety by distinguishing between sp³ and sp² carbons .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Antimicrobial activity can be screened using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Enzymatic inhibition assays (e.g., tyrosine kinase or COX-2) may elucidate mechanistic pathways .
Advanced Research Questions
Q. How can contradictory data on bioactivity between studies be resolved?
- Methodological Answer : Cross-validate experimental conditions:
- Cell line variability : Compare activity across multiple cell lines (e.g., primary vs. immortalized) .
- Assay interference : Confirm results using orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based viability assays).
- Compound purity : Re-test using HPLC-purified samples (>98% purity) to exclude impurities as confounding factors .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins, followed by LC-MS/MS for protein identification .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) against predicted targets like tyrosine kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
- Pathway analysis : RNA sequencing or phosphoproteomics can reveal downstream signaling perturbations (e.g., MAPK/ERK or PI3K/Akt pathways) .
Q. How can reaction intermediates be stabilized during multi-step synthesis?
- Methodological Answer : For air- or moisture-sensitive intermediates (e.g., thioureas or thioamides), use inert atmospheres (N₂/Ar) and anhydrous solvents. Low-temperature (−20°C to 0°C) conditions prevent premature cyclization. For example, iodine-mediated cyclization of thiadiazoles in DMF requires strict temperature control to avoid side reactions .
Q. What analytical techniques are suitable for studying degradation products under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, then analyze degradation via:
- LC-MS/MS : Identify hydrolyzed products (e.g., chromene ring opening or amide bond cleavage).
- X-ray crystallography : Resolve structural changes in degradation byproducts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
